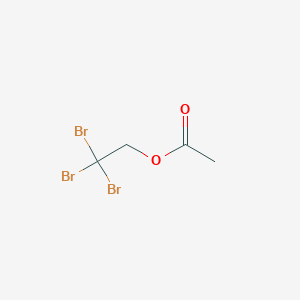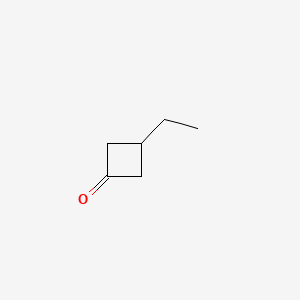
Tribromoethyl acetate
Descripción general
Descripción
Tribromoethyl acetate (TBEA) is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a melting point of -10°C and a boiling point of 122°C. TBEA is a brominated ether and is a derivative of acetic acid. It has a molecular weight of 242.86 g/mol and a molecular formula of C2H3Br3O2. It is a highly volatile compound and is used in a wide range of applications, such as synthesis, research, and drug development.
Aplicaciones Científicas De Investigación
Environmental Biogeochemistry
Tribromoethyl acetate plays a role in environmental biogeochemistry. In a study by Stucker et al. (2014), the introduction of acetate into groundwater was used for biostimulation aimed at immobilizing uranium. However, this approach led to an increase in soluble arsenic. The study analyzed field data to understand the trends in arsenic release and its correlation with subsurface redox conditions and biogeochemistry (Stucker et al., 2014).
Chemical Synthesis
Bagherzade et al. (2015) utilized pentylpyridinium tribromide and aqueous ammonium acetate for the oxidative conversion of benzyl alcohols, benzaldehydes, and benzyl amines to corresponding benzonitriles. This represents an application in chemical synthesis where this compound derivatives facilitate reactions under mild conditions (Bagherzade et al., 2015).
Drug Discovery
In the field of drug discovery, this compound derivatives have been utilized in click chemistry, as described by Kolb & Sharpless (2003). Click chemistry involves practical and reliable chemical transformations, which are increasingly employed in various stages of drug discovery (Kolb & B. Sharpless, 2003).
Pharmaceutical Sciences
Foppoli et al. (2007) explored the solid-state chemistry of ambroxol theophylline-7-acetate, a compound used in treating bronchial and pulmonary diseases. The study focused on the recrystallization experiments of the compound, revealing insights valuable for pharmaceutical applications (Foppoli et al., 2007).
Energy Storage
Kong et al. (2016) investigated sodium acetate trihydrate, a phase change material with potential for long-term heat storage in solar heating systems. The study explored various composites to enhance the heat content and reduce phase separation, relevant for energy storage applications (Kong et al., 2016).
Biomedical Research
In biomedical research, Patel et al. (2010) evaluated cerebral acetate transport and metabolic rates using 1H-[13C]-NMR. This study is significant for understanding astrocytic function in the brain and can contribute to neurological research (Patel et al., 2010).
Oncology
Grassi et al. (2012) reviewed the clinical applications of (11)C-acetate positron emission tomography in oncology. This imaging technique, involving acetate derivatives, is used for studying various tumors, offering significant insights into cancer research (Grassi et al., 2012).
Propiedades
IUPAC Name |
ethyl 2,2,2-tribromoacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUKBDJWZXVOQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(Br)(Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870665 | |
| Record name | Ethyl tribromoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60870665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.79 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
599-99-5 | |
| Record name | Ethyl 2,2,2-tribromoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=599-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Pyrano[3,2-b]pyridine](/img/structure/B1618901.png)

![1-[(1S)-Phenylethyl]piperazine](/img/structure/B1618905.png)

![[4-[bis[4-(N-ethyl-3-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B1618908.png)






![1-[(Phenylthio)methyl]piperidine](/img/structure/B1618921.png)
![11H-Indeno[1,2-b]quinolin-11-one](/img/structure/B1618922.png)
